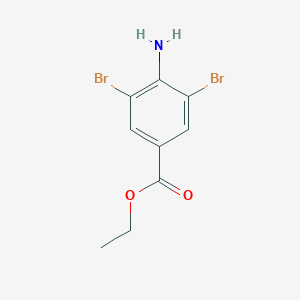

Ethyl 4-amino-3,5-dibromobenzoate

Vue d'ensemble

Description

Ethyl 4-amino-3,5-dibromobenzoate is an organic compound with the molecular formula C9H9Br2NO2. It is a derivative of benzoic acid, where the benzene ring is substituted with two bromine atoms at the 3 and 5 positions, an amino group at the 4 position, and an ethyl ester group at the carboxyl position. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-3,5-dibromobenzoate typically involves the bromination of ethyl 4-aminobenzoate. The process begins with ethyl 4-aminobenzoate, which undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 3 and 5 positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The process would include precise control of reaction conditions such as temperature, solvent concentration, and bromine source to optimize the bromination reaction. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-amino-3,5-dibromobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or nitric acid.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like methanol or ethanol.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride in ethanol.

Oxidation: Potassium permanganate in aqueous solution or nitric acid in acetic acid.

Major Products Formed

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Reduction: Formation of this compound.

Oxidation: Formation of Ethyl 4-nitro-3,5-dibromobenzoate.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 4-amino-3,5-dibromobenzoate serves as a significant building block in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in treating various diseases.

Antiparasitic Activity

Research has indicated that derivatives of this compound exhibit activity against parasites such as those causing schistosomiasis. For instance, compounds synthesized from this base have shown promise as potent inhibitors in drug development processes aimed at combating this neglected tropical disease .

Synthesis of Thyromimetics

This compound has been utilized in the synthesis of thyromimetic agents. These compounds mimic the action of thyroid hormones and have been studied for their effects on metabolism and growth regulation in various biological models. The structure-activity relationship (SAR) studies suggest that brominated analogs maintain higher potency compared to their chlorine-substituted counterparts .

Materials Science

In materials science, this compound is explored for its potential applications in creating functional materials.

Photopharmacological Applications

The compound has been investigated for its role as a precursor in the synthesis of photoresponsive materials. These materials can change their properties upon exposure to light, making them suitable for applications in drug delivery systems and smart materials .

Ferroelectric Devices

Recent studies have highlighted the use of derivatives of this compound in biofriendly ferroelectric devices. The incorporation of this compound into device architectures can enhance their performance while maintaining environmental sustainability .

Environmental Studies

This compound also plays a role in environmental chemistry.

Biodegradation Studies

Research has focused on the biodegradability of compounds derived from this compound. Understanding how these compounds interact with microbial communities can inform strategies for pollution management and bioremediation efforts .

Data Tables and Case Studies

To further illustrate the applications of this compound, the following tables summarize key findings from various studies:

Mécanisme D'action

The mechanism of action of Ethyl 4-amino-3,5-dibromobenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine atoms and amino group play a crucial role in its reactivity and interaction with biological molecules.

Comparaison Avec Des Composés Similaires

Ethyl 4-amino-3,5-dibromobenzoate can be compared with other similar compounds such as:

Methyl 2-amino-3,5-dibromobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl 4-amino-3,5-dichlorobenzoate: Similar structure but with chlorine atoms instead of bromine atoms.

Ethyl 4-amino-3,5-diiodobenzoate: Similar structure but with iodine atoms instead of bromine atoms.

The uniqueness of this compound lies in its specific substitution pattern and the presence of bromine atoms, which can influence its reactivity and biological activity compared to its analogs.

Activité Biologique

Ethyl 4-amino-3,5-dibromobenzoate is a compound of considerable interest in medicinal chemistry and biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . It features a benzene ring substituted with two bromine atoms at positions 3 and 5, an amino group at position 4, and an ethyl ester group. The presence of bromine enhances its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves bromination of 4-amino benzoate derivatives. A common method includes the use of bromine in acetic acid as a solvent, allowing for selective substitution on the aromatic ring. The reaction conditions can be optimized to yield high purity and yield of the desired product.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound can act as an inhibitor or modulator in several biochemical pathways due to the presence of the amino and bromine substituents.

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested for their Minimum Inhibitory Concentration (MIC) against strains such as Staphylococcus aureus and Escherichia coli .

- Antitumor Activity : Research indicates potential anticancer properties through mechanisms involving apoptosis induction in cancer cells. The compound's ability to form complexes with metal ions has been explored for targeted drug delivery systems .

Case Studies

- Antimicrobial Studies : A study assessing various dibromo derivatives indicated that this compound exhibited notable antibacterial effects, particularly when complexed with transition metals like copper . The results highlighted its efficacy against multiple bacterial strains, suggesting a promising avenue for developing new antibiotics.

- Antitumor Research : In a series of experiments focusing on thyroid hormone mimetics, it was found that brominated analogs showed varying degrees of biological activity compared to their non-brominated counterparts. This compound was noted for its potential role as a precursor in synthesizing more potent antitumor agents .

Antimicrobial Activity Results

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 50 | 20 |

| Escherichia coli | 100 | 18 |

| Pseudomonas aeruginosa | >200 | No activity |

Antitumor Efficacy

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 25 | Induction of apoptosis |

| Control (untreated) | N/A | N/A |

Propriétés

IUPAC Name |

ethyl 4-amino-3,5-dibromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2NO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWXLRODWPSPTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356991 | |

| Record name | ethyl 4-amino-3,5-dibromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58922-06-8 | |

| Record name | ethyl 4-amino-3,5-dibromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Ethyl 4-amino-3,5-dibromobenzoate a useful starting material for synthesizing dendritic polymers?

A1: this compound possesses specific structural features that make it valuable for dendritic polymer synthesis. The two bromine atoms provide sites for further chemical modification, enabling the branching reactions crucial for building the dendritic structure. This allows researchers to create complex, branched polymers with controlled architecture. Additionally, the paper describes a simplified, one-step method for converting this compound to Ethyl 3,5-dibromobenzoate []. This streamlined synthesis makes this compound a practical and efficient starting point for dendritic polymer production.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.